molecular formula C8H12N2S B13100027 2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

Cat. No.: B13100027
M. Wt: 168.26 g/mol
InChI Key: AOVVINKGDKDBHG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of catalyst-free reactions and environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized thiazolo[3,2-a]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of ribonuclease H, an enzyme involved in the replication of certain viruses . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C8H12N2S/c1-6-7(2)11-8-9-4-3-5-10(6)8/h3-5H2,1-2H3

InChI Key

AOVVINKGDKDBHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NCCCN12)C

Origin of Product

United States

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